molecular formula C19H18ClF3N2O4 B11481695 Ethyl 2-(4-{[(4-chlorophenyl)carbamoyl](methyl)amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Ethyl 2-(4-{[(4-chlorophenyl)carbamoyl](methyl)amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B11481695
M. Wt: 430.8 g/mol
InChI Key: HBLNFATUEDJFBD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-{(4-chlorophenyl)carbamoylamino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a hydroxy group, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-{(4-chlorophenyl)carbamoylamino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chloroaniline with methyl isocyanate to form the corresponding carbamate. This intermediate is then reacted with ethyl 2-bromo-3,3,3-trifluoro-2-hydroxypropanoate under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-{(4-chlorophenyl)carbamoylamino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbamoyl group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbamoyl group would produce an amine.

Scientific Research Applications

Ethyl 2-(4-{(4-chlorophenyl)carbamoylamino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which Ethyl 2-(4-{(4-chlorophenyl)carbamoylamino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. The carbamoyl group can form hydrogen bonds with target proteins, leading to inhibition or activation of specific pathways. The hydroxy group can participate in further chemical modifications, enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Ethyl 2-(4-{(4-chlorophenyl)carbamoylamino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate can be compared with other similar compounds, such as:

    Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}-4-phenyl-1H-pyrrole-3-carboxylate: This compound has a similar carbamoyl group but differs in the presence of a pyrrole ring instead of a trifluoromethyl group.

    Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methylpyridine-3-carboxylate: This compound contains a cyano group and a pyridine ring, offering different reactivity and applications.

The uniqueness of Ethyl 2-(4-{(4-chlorophenyl)carbamoylamino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate lies in its combination of functional groups, which provide a balance of reactivity, stability, and specificity for various applications.

Properties

Molecular Formula

C19H18ClF3N2O4

Molecular Weight

430.8 g/mol

IUPAC Name

ethyl 2-[4-[(4-chlorophenyl)carbamoyl-methylamino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C19H18ClF3N2O4/c1-3-29-16(26)18(28,19(21,22)23)12-4-10-15(11-5-12)25(2)17(27)24-14-8-6-13(20)7-9-14/h4-11,28H,3H2,1-2H3,(H,24,27)

InChI Key

HBLNFATUEDJFBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)N(C)C(=O)NC2=CC=C(C=C2)Cl)(C(F)(F)F)O

Origin of Product

United States

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